Product packaging for Hoechst 33377(Cat. No.:)

Hoechst 33377

Cat. No.: B1245245
M. Wt: 500.6 g/mol
InChI Key: ZPZUXQNQFGFKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of its Research Utility in Cell Biology

The Hoechst stains, a series of bis-benzimide dyes, were first developed in the early 1970s by the German company Hoechst AG. wikipedia.orgmdpi.com The number "33342" signifies that it was the 33,342nd compound synthesized by the company. wikipedia.org Initially used for basic DNA staining, the applications of Hoechst 33342 have expanded significantly over the decades. mdpi.com Its utility has grown from simple nuclear visualization to encompass a wide range of sophisticated techniques in cell biology.

A key feature that distinguishes Hoechst 33342 from its counterpart, Hoechst 33258, is its enhanced cell permeability due to an additional ethyl group, making it more suitable for staining living cells. wikipedia.orglumiprobe.comaatbio.com This property has been instrumental in its adoption for dynamic studies of cellular processes. Over time, researchers have leveraged its unique characteristics for applications such as cell cycle analysis, apoptosis detection, and the identification of specific stem cell populations. tocris.comthermofisher.comlumiprobe.com The development of flow cytometry and advanced fluorescence microscopy has further broadened its utility, solidifying its role as a versatile and essential probe in modern cell biology. mdpi.comaatbio.com

Scope and Significance of Hoechst 33342 in Contemporary Academic Research

Hoechst 33342 remains a cornerstone in a multitude of contemporary research fields, including cell biology, immunology, neuroscience, and cancer research. aatbio.com Its versatility allows for its use in a wide array of applications, from basic nuclear counterstaining in fluorescence microscopy to more complex analyses using flow cytometry. tocris.commiltenyibiotec.comrndsystems.com

In fluorescence microscopy , it is routinely used to visualize the nucleus and observe changes in nuclear morphology, such as the condensed chromatin characteristic of apoptotic cells. nih.govlumiprobe.com Its compatibility with both live and fixed cells makes it a flexible tool for various experimental designs. tocris.comwikipedia.orgrndsystems.com

In flow cytometry , Hoechst 33342 is extensively used for cell cycle analysis, where the intensity of its fluorescence is proportional to the DNA content of the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. miltenyibiotec.commiltenyibiotec.com It is also crucial for identifying and sorting "side population" cells, a subpopulation of stem cells that can efflux the dye, a characteristic useful for their isolation. wikipedia.org

Furthermore, Hoechst 33342 is often used in combination with other fluorescent probes for multi-parameter analysis. For instance, it can be paired with propidium (B1200493) iodide to simultaneously assess cell cycle and apoptosis. thermofisher.com The quenching of Hoechst 33342 fluorescence by bromodeoxyuridine (BrdU), a thymidine (B127349) analog incorporated into newly synthesized DNA, is another property exploited to study cell division and proliferation. wikipedia.orglumiprobe.com

The continued development of advanced imaging techniques, such as high-content screening and super-resolution microscopy, ensures that Hoechst 33342 will remain a significant and widely utilized probe in academic research for the foreseeable future. aatbio.com

Interactive Data Tables

Table 1: Physicochemical and Spectroscopic Properties of Hoechst 33342

PropertyValueSource
Chemical FormulaC₂₇H₂₈N₆O · 3HCl rndsystems.comstemcell.com
Molecular Weight561.93 g/mol rndsystems.comstemcell.comaatbio.com
Excitation Maximum (bound to DNA)~350-355 nm wikipedia.orgrndsystems.comaatbio.com
Emission Maximum (bound to DNA)~461 nm wikipedia.orgrndsystems.comstemcell.com
Excitation SourceUV or near-UV lasers (e.g., 355 nm, 405 nm), Xenon or Mercury-arc lamps wikipedia.orgthermofisher.comaatbio.com
Cell PermeabilityYes tocris.comwikipedia.orgrndsystems.com

Table 2: Common Research Applications of Hoechst 33342

ApplicationDescriptionKey Features UtilizedSource
Nuclear StainingVisualization of cell nuclei in live or fixed cells.Cell permeability, high DNA specificity, bright blue fluorescence. tocris.comrndsystems.comthermofisher.com
Cell Cycle AnalysisQuantification of DNA content to determine the phase of the cell cycle.Fluorescence intensity proportional to DNA content. miltenyibiotec.commiltenyibiotec.com
Apoptosis DetectionIdentification of apoptotic cells through observation of condensed chromatin.Stains pycnotic nuclei characteristic of apoptosis. thermofisher.comlumiprobe.com
Stem Cell SortingIdentification and isolation of "side population" stem cells.Efflux of the dye by specific transporter proteins in these cells. wikipedia.org
Multicolor ImagingUsed as a nuclear counterstain in conjunction with other fluorophores.Large Stokes shift minimizes spectral overlap. wikipedia.orgthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28N6O B1245245 Hoechst 33377

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H28N6O

Molecular Weight

500.6 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-[2-(4-phenoxyphenyl)-3H-benzimidazol-5-yl]-1H-benzimidazole

InChI

InChI=1S/C31H28N6O/c1-36-15-17-37(18-16-36)23-10-14-27-29(20-23)35-31(33-27)22-9-13-26-28(19-22)34-30(32-26)21-7-11-25(12-8-21)38-24-5-3-2-4-6-24/h2-14,19-20H,15-18H2,1H3,(H,32,34)(H,33,35)

InChI Key

ZPZUXQNQFGFKNR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC7=CC=CC=C7

Synonyms

H1-2-(3-nitro-4-aminophenyl)-6-(4-methyl-1-piperazinyl)-benzimidazole
HOE 33377
Hoechst 33377

Origin of Product

United States

Molecular Interaction Mechanisms and Photophysical Principles Relevant to Research

The utility of Hoechst 33377 in research is fundamentally linked to its specific interaction with double-stranded DNA (dsDNA) and its resulting fluorescence. The dye binds to the minor groove of DNA, a characteristic it shares with other members of the Hoechst dye family. mdpi.comresearchgate.net This non-intercalating binding mode is crucial for its application in studying the DNA of both living and fixed cells. mdpi.commdpi.comwikipedia.org

Adenine-Thymine Rich Sequence Preference and Structural Basis of Interaction

This compound demonstrates a strong preference for binding to adenine-thymine (A-T) rich regions within the DNA minor groove. mdpi.comlumiprobe.comrndsystems.combio-rad-antibodies.comtocris.comdojindo.combio-rad.com The binding is specific to sequences containing at least four contiguous A-T base pairs. nih.govresearchgate.net The structural basis for this specificity lies in the complementary shape and hydrogen bonding potential between the dye molecule and the A-T rich minor groove. mdpi.com The interaction is primarily driven by van der Waals forces and hydrogen bonds, which stabilize the dye within the groove. mdpi.com This binding displaces ordered water molecules that typically reside in the minor groove. mdpi.com

Spectrofluorometric titrations and thermal denaturation experiments have been employed to investigate the thermodynamics of this interaction. nih.govresearchgate.netaimspress.com These studies reveal that the binding of this compound to DNA is a thermodynamically favorable process, characterized by changes in Gibbs free energy, enthalpy, and entropy upon complex formation. aimspress.com Research has shown that this compound can distinguish between different A-T rich sequences, indicating a higher level of sequence selectivity. nih.govresearchgate.net For instance, the combined equilibrium constants for the complexation of an oligomeric duplex 5'-GCAATTGC-3' by this compound were found to be significantly greater than for the duplex 5'-GCTTAAGC-3'. nih.govresearchgate.net It is believed that certain dinucleotide steps, such as 5'-TpA-3', can disrupt the ideal "A-tract" conformation, thereby discouraging minor groove binding. nih.gov

Influence of Chromatin Structure on Binding Dynamics and Fluorescence Enhancement

The organization of DNA into chromatin within the eukaryotic nucleus influences the binding of this compound. Chromatin structure, which involves the wrapping of DNA around histone proteins to form nucleosomes, can affect the accessibility of the minor groove to the dye. fiveable.menih.gov The degree of chromatin compaction, categorized as loosely packed euchromatin or tightly packed heterochromatin, regulates the ability of DNA-binding agents to access their target sequences. fiveable.me

The binding of this compound to chromatin can, in turn, have effects on the chromatin structure itself. While some minor groove binders are known to cause minimal distortion, the interaction can still perturb DNA-histone interactions. nih.gov The binding of the dye to DNA within chromatin leads to a significant enhancement of its fluorescence. researchgate.netlumiprobe.com This fluorescence enhancement is a key principle behind its use in visualizing nuclear DNA. nih.gov

Fluorescence Characteristics and Quenching Phenomena in Research Contexts

The photophysical properties of this compound are central to its application as a fluorescent probe. The significant increase in fluorescence upon binding to DNA provides a high signal-to-noise ratio, which is advantageous for imaging and quantification. researchgate.netmdpi.com

Excitational and Emission Spectral Properties within Cellular Environments

When bound to dsDNA, this compound is typically excited by ultraviolet (UV) light and emits blue fluorescence. mdpi.comrndsystems.comtocris.com The excitation maximum is around 350-361 nm, and the emission maximum is approximately 461-497 nm. rndsystems.combio-rad-antibodies.comtocris.combio-rad.comfluorofinder.comthermofisher.com In its unbound state, the dye exhibits a much weaker fluorescence with an emission maximum shifted to a longer wavelength, in the range of 510–540 nm. wikipedia.orglumiprobe.comthermofisher.com This spectral shift and the ~30-fold increase in fluorescence intensity upon binding are due to the suppression of rotational relaxation and reduced hydration in the hydrophobic environment of the DNA minor groove. mdpi.commdpi.com

Interactive Data Table: Spectral Properties of Hoechst Dyes

Environmental Factors Modulating Fluorescence Quantum Yield and Intensity

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is significantly influenced by the dye's microenvironment. csir.co.zaedinst.com For this compound, binding to the A-T rich minor groove of DNA provides a rigid and non-polar environment that restricts molecular motion and protects the excited state from non-radiative decay pathways, thus increasing the quantum yield. mdpi.com

Several environmental factors can modulate the fluorescence intensity:

pH: The fluorescence intensity of Hoechst dyes generally increases with the pH of the solvent. wikipedia.orglumiprobe.com The protonation state of the dye can affect its binding affinity and fluorescence characteristics. nih.gov

Solvent Polarity and Viscosity: Polar solvents can stabilize the excited state differently, and higher viscosity can reduce molecular motions, both of which can affect fluorescence. firsthope.co.in The hydrophobic environment of the DNA minor groove is a key factor in enhancing the fluorescence of this compound. mdpi.com

Quenching: The fluorescence of Hoechst dyes can be quenched by certain substances. A notable example is bromodeoxyuridine (BrdU), a thymidine (B127349) analog. When BrdU is incorporated into DNA, it is thought to deform the minor groove, preventing optimal binding of the Hoechst dye and leading to fluorescence quenching. wikipedia.orglumiprobe.comthermofisher.com This phenomenon is exploited in cell cycle analysis. thermofisher.comthermofisher.com Oxygen and halide ions can also act as quenchers. firsthope.co.in

Concentration: At high concentrations, self-quenching can occur due to interactions between fluorophore molecules. firsthope.co.in

Photo-Induced Processes and Their Research Implications

Exposure to light, particularly the UV light used for excitation, can lead to photo-induced processes that have significant implications for research applications. One such process is photoconversion, where the dye undergoes a light-induced change in its optical properties. researchgate.netnih.gov For Hoechst dyes, this can result in a shift of the emission spectrum from blue to green or even longer wavelengths. nih.gov This can be problematic in multicolor fluorescence microscopy, as it may lead to false-positive signals in channels intended for other fluorophores like GFP. nih.gov

Furthermore, the interaction of Hoechst dyes with light can induce phototoxicity. researchgate.net This is a critical consideration in live-cell imaging, where repeated exposure to excitation light can cause cellular damage and even apoptosis. researchgate.netnih.gov The phototoxicity is related to the product of the light fluence and the dye concentration. researchgate.net Therefore, careful optimization of dye concentration and imaging parameters is necessary to minimize these photo-induced effects and ensure the integrity of experimental results. nih.govresearchgate.net The binding of Hoechst 33342 has also been shown to inhibit the activity of topoisomerase I in vivo, which may be related to its induction of apoptosis in certain cell lines. nih.gov

Photobleaching Kinetics and Mitigation Strategies for Quantitative Analysis

The fidelity of quantitative analysis in fluorescence microscopy is intrinsically linked to the photostability of the employed fluorophores. This compound, like many fluorescent dyes, is susceptible to photobleaching—a photochemical process that leads to the irreversible destruction of the fluorophore and a resultant loss of fluorescence signal upon exposure to excitation light. thermofisher.com This phenomenon can significantly skew quantitative measurements by creating a false impression of reduced molecular concentration or altered cellular structure. thermofisher.com

The kinetics of photobleaching are complex and influenced by several factors, including the intensity and duration of the excitation light, the local concentration of molecular oxygen, and the specific microenvironment of the dye. scienceopen.commdpi.com The process is often initiated by the transition of the fluorophore to an excited triplet state. From this long-lived state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically attack and destroy the fluorophore, rendering it non-fluorescent. scienceopen.commdpi.com In two-photon microscopy, photobleaching of Hoechst dyes can occur through higher-order processes, with the rate of photobleaching increasing with a power greater than two of the excitation intensity. scienceopen.comnih.gov Studies have shown that for Hoechst 33342, a structurally similar compound, the photobleaching order can be around two and can increase to three at higher excitation wavelengths (e.g., 950 nm). scienceopen.comresearchgate.net This high-order photobleaching is correlated with an increase in the generation of ROS. scienceopen.comnih.gov

To ensure the accuracy of quantitative data, various strategies have been developed to mitigate the photobleaching of this compound. These can be broadly categorized into modification of the imaging protocol and the use of chemical antifade agents.

Mitigation Strategies:

Minimizing Exposure: The most direct method to reduce photobleaching is to limit the sample's exposure to the excitation light. This can be achieved by using the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio, minimizing the duration of exposure, and using transmitted light to locate and focus on the region of interest before capturing the fluorescence image. thermofisher.com

Neutral Density Filters: The use of neutral density filters can reduce the intensity of the excitation light, thereby decreasing the rate of photobleaching. However, this also results in a dimmer fluorescence signal. thermofisher.com

Antifade Mounting Media: A widely used and effective strategy is the incorporation of antifade reagents into the mounting medium for fixed cell preparations. These reagents are typically reducing agents or free radical scavengers that suppress the formation of ROS. Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Commercially available mounting media, such as Fluoro-KEEPER and Prolong Gold, are formulated to provide robust antifade protection for a variety of fluorophores, including Hoechst dyes. nacalai.combiotium.comresearchgate.net

Two-Photon Excitation Microscopy: While two-photon excitation can confine photobleaching to the focal volume, the high photon flux can lead to more severe photobleaching within that volume. nih.govtcspc.com Therefore, careful optimization of laser power and dwell time is crucial.

The following interactive table summarizes the effectiveness of a commercial antifade reagent on the fluorescence intensity of Hoechst 33342 after prolonged illumination.

FluorophoreMounting MediumInitial Intensity (%)Intensity After 60s Illumination (%)
Hoechst 3334285% Glycerol-PBS (Control)10090
Hoechst 33342Fluoro-KEEPER Antifade Reagent100100
Data derived from product information for Fluoro-KEEPER Antifade Reagent, which demonstrates increased resistance to photobleaching compared to a standard glycerol-based mounting medium. nacalai.com

Photo-Induced DNA Damage and its Utilization as a Research Tool for Cellular Stress Studies

Beyond its primary function as a DNA stain, the interaction of this compound with light can be harnessed as a tool to induce and study cellular stress, particularly DNA damage responses. When a Hoechst-stained cell is exposed to light, especially in the ultraviolet (UV) range, the dye can act as a photosensitizer. aopwiki.org This process involves the absorption of photon energy by the dye, leading to the generation of ROS. mdpi.comaopwiki.org These highly reactive molecules can then inflict damage upon nearby cellular components, most notably the DNA to which the Hoechst dye is bound. news-medical.net

The types of DNA damage induced by this photosensitization can include single- and double-strand breaks, as well as base modifications. news-medical.netbioline.org.br The cell recognizes this damage and activates a complex network of signaling pathways collectively known as the DNA damage response (DDR). revvity.com Key proteins in the DDR, such as γ-H2AX and 53BP1, are recruited to the sites of DNA damage, forming nuclear foci that can be visualized and quantified using immunofluorescence microscopy. revvity.comnih.gov

The ability to induce localized DNA damage with this compound and a focused light source has made it a valuable tool for studying the spatiotemporal dynamics of DNA repair processes. nih.gov Researchers can create damage in a specific sub-nuclear region and then monitor the recruitment of DNA repair proteins to that site in real-time. nih.gov This approach has been instrumental in elucidating the kinetics and hierarchy of protein assembly at DNA lesions.

Furthermore, the cellular stress induced by this compound-mediated photodamage can trigger a range of cellular outcomes, including cell cycle arrest and apoptosis. bioline.org.brnih.gov For instance, studies have shown that the combination of Hoechst 33342 and radiation can lead to an enhanced G2 phase cell cycle delay and increased apoptosis in human tumor cell lines. bioline.org.br This radiosensitizing effect is attributed, in part, to the inhibition of DNA repair enzymes like topoisomerases by the Hoechst dye. bioline.org.br

It is important to note a potential artifact in such studies: the photoconversion of Hoechst dyes. Upon intense irradiation, Hoechst can be converted into a species that fluoresces in the green channel, which can be mistaken for the recruitment of a GFP-tagged protein of interest. nih.gov Therefore, appropriate controls are essential to distinguish true protein recruitment from this photoconversion phenomenon. nih.gov

The controlled induction of cellular stress using this compound provides a powerful experimental system to investigate the fundamental mechanisms of DNA damage and repair, cell cycle control, and cell fate decisions in response to genotoxic stress. rsc.orgnumberanalytics.comwikipedia.org

Quantitative Cell Cycle Progression Analysis using DNA Content Staining

This compound is extensively used for analyzing the cell cycle by flow cytometry. The stoichiometric nature of its binding to DNA means that the fluorescence intensity of stained cells is directly proportional to their DNA content. abcam.comwisc.edu This principle allows researchers to distinguish cells in different phases of the cell cycle. wikipedia.org

When a population of cells is stained with this compound and analyzed by flow cytometry, a characteristic DNA content histogram is generated. qmul.ac.uk Cells in the G0/G1 phase, having a diploid (2n) DNA content, form the first major peak. Cells in the G2 and M phases, with a tetraploid (4n) DNA content, are approximately twice as fluorescent and form the second major peak. qmul.ac.uk Cells actively synthesizing DNA during the S phase have an intermediate DNA content and appear between the G0/G1 and G2/M peaks. wikipedia.orgqmul.ac.uk

Furthermore, this compound staining can identify a "sub-G1" population. ucla.edu This population consists of cells with a DNA content less than that of G0/G1 cells, which is a hallmark of apoptotic cells that have undergone DNA fragmentation. ucla.eduarchivesofmedicalscience.com The appearance of a sub-G1 peak is often used as an indicator of apoptosis, though it is recommended to confirm this with other methods. ucla.edunih.gov

Table 1: Cell Cycle Phase Characteristics with this compound Staining
Cell Cycle PhaseRelative DNA ContentFluorescence Intensity (this compound)Position on Histogram
G0/G12nLowFirst major peak
SBetween 2n and 4nIntermediateRegion between G0/G1 and G2/M peaks
G2/M4nHigh (approx. 2x G0/G1)Second major peak
Sub-G1<2nVery LowPeak to the left of the G0/G1 peak

The utility of this compound extends to multi-parametric flow cytometry, where it is combined with other fluorescent probes to gain deeper insights into cell cycle regulation. mdpi.com A common application is the co-staining of cells with this compound for DNA content and Pyronin Y for RNA content. ucl.ac.ukspringernature.comnih.gov This dual staining allows for the differentiation of quiescent G0 cells, which have low RNA content, from cycling G1 cells, which have higher RNA content but the same DNA content. springernature.comnih.govnih.gov

This compound can also be used in conjunction with antibodies against specific cell cycle-related proteins. mdpi.combiocompare.com For instance, co-staining with an antibody against phosphorylated histone H3 (pHH3), a marker for mitosis, allows for the specific identification of M-phase cells within the G2/M population. plos.orgbiorxiv.org Similarly, combining this compound with staining for proliferation markers like Ki-67 or the analysis of cyclins can provide a more detailed picture of the cell cycle status. nih.govbiocompare.com This multi-parametric approach is crucial for dissecting the complex regulatory networks that govern cell proliferation. mdpi.com

Researchers frequently use this compound to study how various stimuli, particularly therapeutic drugs, affect cell cycle progression. nih.govnih.gov By treating cell cultures with a compound of interest and analyzing the cell cycle distribution at different time points, it is possible to determine if the compound induces a cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). nih.govnih.gov

For a more dynamic view, this compound staining can be integrated into kinetic analyses. nih.govnih.gov One such method involves pulse-labeling cells with a thymidine analog like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into newly synthesized DNA. thermofisher.comresearchgate.net The fluorescence of this compound is quenched by the incorporated BrdU, allowing for the separation of cells that have passed through S-phase from those that have not. researchgate.net This approach enables the tracking of cell cohorts through the cycle and provides detailed information on the rate of cell cycle progression and the specific points of arrest or delay caused by external perturbations. nih.gov

Table 2: Research Findings on Drug-Induced Cell Cycle Perturbations using Hoechst Dyes
Drug/CompoundCell LineObserved EffectReference
CrizotinibJurkatArrest in G0 phase mdpi.com
TaxolJurkatArrest in M phase mdpi.com
Ky-2 (HDAC inhibitor)Mouse MyelomaG1-phase arrest and accumulation of sub-G1 population nih.gov
Dehydrocostus lactoneBON-1 (gastrinoma)Increased percentage of sub-G1 cells archivesofmedicalscience.com
StaurosporineConA-stimulated PBLsApoptosis selective for activated cells, not correlated with cell cycle stage nih.gov

Apoptosis and Necrosis Discrimination in Cellular Research

This compound is a valuable reagent for distinguishing between different modes of cell death, primarily apoptosis and necrosis. genscript.comthermofisher.com This is achieved by assessing changes in nuclear morphology and plasma membrane integrity. thermofisher.comfishersci.com

A key morphological feature of apoptosis is the condensation of chromatin and the subsequent fragmentation of the nucleus. lumiprobe.comthermofisher.com this compound stains the condensed chromatin of apoptotic cells much more brightly than the dispersed chromatin of normal, healthy cells. genscript.comthermofisher.com This difference in fluorescence intensity allows for the easy identification of apoptotic cells using fluorescence microscopy or flow cytometry. nih.govgenscript.com The fragmented, brightly stained nuclei of late-stage apoptotic cells are also readily visible. nih.gov

To differentiate apoptosis from necrosis, this compound is often used in combination with a membrane-impermeant DNA dye, such as Propidium (B1200493) Iodide (PI) or 7-Aminoactinomycin D (7-AAD). ucla.edunih.govnih.govnih.gov The principle of this assay is based on the state of the plasma membrane. nih.gov

Live cells: Have intact plasma membranes and will be stained by the cell-permeant this compound, but will exclude PI or 7-AAD. They exhibit dim blue fluorescence.

Early apoptotic cells: Also have largely intact plasma membranes but exhibit increased permeability, leading to a higher uptake of this compound. nih.gov They will still exclude PI or 7-AAD, resulting in bright blue fluorescence. ucla.edu

Late apoptotic and necrotic cells: Have lost their plasma membrane integrity. ucla.edunih.gov Therefore, they are permeable to both this compound and the membrane-impermeant dye. These cells will show both blue and red (from PI) or far-red (from 7-AAD) fluorescence. thermofisher.comnih.gov

This dual-staining strategy enables the simultaneous quantification of live, early apoptotic, and late apoptotic/necrotic cell populations within a single sample. genscript.comthermofisher.comnih.gov

Table 3: Staining Patterns for Discriminating Cell Fate
Cell StatusPlasma Membrane IntegrityThis compound StainingPropidium Iodide (PI) StainingFlow Cytometry Profile
LiveIntactDim BlueNegativeHoechst-positive, PI-negative
Early ApoptoticIntactBright Blue (condensed chromatin)NegativeHigh Hoechst-positive, PI-negative
Late Apoptotic / NecroticCompromisedBluePositive (Red)Hoechst-positive, PI-positive

Applications in Advanced Cellular and Molecular Biology Research Methodologies

Co-Staining Strategies for Comprehensive Cell Death Pathway Analysis

The analysis of cell death is critical in many areas of biological research, and co-staining strategies involving Hoechst 33377 provide a powerful approach to distinguish between different modes of cell death, primarily apoptosis and necrosis. This compound is a cell-permeant dye that stains the nuclei of all cells, both living and dead. citius.technology Its utility is significantly enhanced when used in combination with other fluorescent dyes that have different permeability characteristics and binding properties.

A common and effective co-staining partner for this compound is propidium (B1200493) iodide (PI). citius.technologynih.gov PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Therefore, it only stains the nuclei of cells with compromised membranes, a characteristic feature of late-stage apoptotic and necrotic cells. citius.technologynih.gov When used together, this compound and PI allow for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells. Live cells will stain blue with this compound but exclude PI. citius.technology Early apoptotic cells, which still maintain membrane integrity, will also stain blue with this compound and exclude PI, but can be distinguished by characteristic nuclear condensation and fragmentation. researchgate.netnih.govresearchgate.net Late apoptotic and necrotic cells will be stained by both this compound and PI, resulting in a purple or magenta appearance due to the co-localization of the two dyes. citius.technologynih.gov

Another important co-staining strategy involves the use of Annexin V. creative-biolabs.comnih.govchemometec.com Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. nih.govchemometec.com By combining this compound, a fluorescently-conjugated Annexin V, and a viability dye like PI, researchers can achieve a more detailed analysis of the apoptotic process. This multi-parametric approach allows for the identification of:

Viable cells: Negative for both Annexin V and PI. creative-biolabs.com

Early apoptotic cells: Positive for Annexin V and negative for PI. researchgate.netchemometec.com

Late apoptotic/necrotic cells: Positive for both Annexin V and PI. creative-biolabs.comchemometec.com

These co-staining strategies are readily adaptable to various analytical platforms, including fluorescence microscopy and flow cytometry, providing quantitative data on the different cell populations within a sample. nih.govebiohippo.com

Table 1: Co-Staining Strategies with this compound for Cell Death Analysis

Co-StainPrincipleLive CellsEarly Apoptotic CellsLate Apoptotic/Necrotic Cells
Propidium Iodide (PI) Stains nuclei of membrane-compromised cells.This compound positive, PI negative. citius.technologyThis compound positive with condensed chromatin, PI negative. citius.technologyThis compound positive, PI positive. citius.technologynih.gov
Annexin V & PI Annexin V binds to externalized phosphatidylserine. PI stains membrane-compromised cells.This compound positive, Annexin V negative, PI negative. creative-biolabs.comThis compound positive, Annexin V positive, PI negative. researchgate.netchemometec.comThis compound positive, Annexin V positive, PI positive. creative-biolabs.comchemometec.com

Nuclear and Chromosomal Visualization in Microscopy-Based Research

Chromosome Spreading and Karyotyping Enhancement in Cytogenetic Research

This compound plays a significant role in cytogenetic analysis by enhancing the visualization and differentiation of chromosomes. In conventional flow karyotyping, Hoechst dyes are often used in combination with other fluorescent stains, such as Chromomycin A3, to create a bivariate analysis. nih.gov This dual staining technique allows for the distinction of individual chromosomes based on both their DNA content and their base-pair composition (A-T versus G-C richness), leading to more accurate chromosome classification and the detection of numerical and structural abnormalities. nih.gov

The process of preparing chromosome spreads for karyotyping is a critical step for the successful analysis of the genetic status of cells. psu.edu Mild hypotonic treatment of cells arrested in metaphase, followed by cytocentrifugation, can result in well-spread chromosomes within an intact cell membrane, preserving the cellular morphology for simultaneous analysis. nih.gov this compound staining in these preparations provides clear visualization of the chromosomes, facilitating the identification of aberrations. nih.govnih.gov For instance, the BrdU-Hoechst staining technique has been instrumental in analyzing the effects of chemical agents on chromosomes, allowing for the clear differentiation and scoring of chromosomal aberrations and sister chromatid exchanges. nih.gov

Live Cell Imaging of Nuclear Dynamics and Long-Term Studies

A key advantage of this compound, and its related compound Hoechst 33342, is its high cell membrane permeability and relatively low cytotoxicity at appropriate concentrations, making it a preferred stain for live-cell imaging. aatbio.combiotium.com This enables researchers to perform long-term studies, tracking the dynamic processes within the nucleus of living cells in real-time without immediate cell death. aatbio.com

Live-cell imaging with Hoechst dyes provides quantitative insights into the dynamic interactions of DNA with other molecules within the nucleus. nih.gov Researchers can monitor nuclear morphology, chromatin condensation, and the progression of the cell cycle. biotium.combiotium.com The ability to observe these nuclear changes over extended periods is crucial for understanding complex cellular behaviors such as mitosis, apoptosis, and the cellular response to various stimuli. nih.gov However, it is important to note that even at low concentrations, some Hoechst derivatives like SiR-Hoechst have been shown to induce DNA damage responses and affect cell cycle progression, highlighting the need for careful experimental controls. nih.gov

FeatureDescriptionReference(s)
Cell Permeability High, allowing for staining of live cells without permeabilization. aatbio.combiotium.com
Toxicity Generally low at recommended concentrations, suitable for long-term studies. aatbio.combiotium.com
Application Real-time monitoring of nuclear morphology, chromatin condensation, and cell cycle. nih.govbiotium.com
Consideration Potential for phototoxicity and induction of DNA damage response with some derivatives and/or prolonged exposure. nih.gov

DNA Damage and Repair Pathway Research

This compound is a valuable reagent in the study of DNA damage and the subsequent cellular repair mechanisms. Its ability to stain the nucleus allows for the clear visualization of changes in nuclear morphology associated with DNA damage, such as chromatin condensation and fragmentation.

Assessment of DNA Integrity and Fragmentation in Experimental Models

The integrity of DNA is a critical indicator of cellular health, and its fragmentation is a hallmark of apoptosis. This compound staining is widely used to assess DNA fragmentation. nih.gov In healthy cells, the stain reveals a uniformly fluorescent nucleus, whereas in apoptotic cells, the chromatin condenses and fragments, leading to a brighter, more condensed, or fragmented staining pattern. nih.govthermofisher.com This characteristic allows for the straightforward identification and quantification of apoptotic cells in experimental models.

Furthermore, the fluorescence intensity of Hoechst dyes can be modulated by the incorporation of nucleotide analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA. This property is exploited to distinguish and separate viable cells that have incorporated BrdU from those that have not, providing a method to assess DNA replication and integrity. researchgate.net The measurement of the DNA Fragmentation Index (DFI) in sperm, for example, is a diagnostic test to evaluate male fertility, where a higher DFI indicates a greater degree of DNA damage. hegdefertility.comcjmb.org

MethodPrincipleApplicationReference(s)
Apoptosis Detection Visualization of condensed and fragmented nuclei in apoptotic cells.Quantifying cell death in response to stimuli. nih.govthermofisher.com
BrdU Quenching Reduced fluorescence intensity upon BrdU incorporation into DNA.Separating and analyzing populations of replicating cells. researchgate.net
DNA Fragmentation Index (DFI) Measures the percentage of cells with fragmented DNA.Assessing DNA integrity, particularly in sperm for fertility testing. hegdefertility.com

Monitoring of Repair Processes and Chromosomal Aberrations

In the field of DNA repair, this compound is often used as a nuclear counterstain in immunofluorescence assays to monitor the recruitment of DNA repair proteins to sites of damage. ous-research.no For instance, following the induction of DNA double-strand breaks (DSBs), repair proteins like γ-H2AX and 53BP1 form distinct foci within the nucleus. revvity.com Staining with this compound allows for the precise localization of these repair foci within the nucleus, enabling researchers to quantify the cellular response to DNA damage and monitor the progression of repair. revvity.comresearchgate.net

The compound is also instrumental in studies of chromosomal aberrations, which are large-scale changes in chromosome structure that can arise from unrepaired or misrepaired DNA damage. oecd.orgoecd.orgnih.gov By providing a clear outline of the chromosomes, this compound aids in the identification and scoring of these aberrations, such as breaks, deletions, and translocations, which are critical for understanding genomic instability in diseases like cancer. nih.govnih.gov

Advanced Gene Expression and Epigenetic Studies

The application of this compound extends into the realms of gene expression and epigenetics, where it facilitates the correlation of a cell's DNA content with its transcriptional and epigenetic state, particularly at the single-cell level.

Correlating DNA Content with Gene Expression Profiles in Single Cells

The precise quantification of DNA content by this compound is fundamental to cell cycle analysis. thermofisher.com This information becomes even more powerful when combined with single-cell transcriptomics. Techniques like single-cell RNA sequencing (scRNA-seq) provide a detailed snapshot of the gene expression profile of an individual cell. scdiscoveries.comnih.gov By coupling Hoechst staining with scRNA-seq, researchers can correlate the gene expression landscape of a cell with its specific phase in the cell cycle (G0/G1, S, or G2/M).

This multimodal approach, which can also be integrated with other single-cell technologies like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), allows for a deeper understanding of how gene expression is regulated throughout the cell cycle and how epigenetic landscapes change. scdiscoveries.comfrontiersin.org For example, studies have used this correlative approach to define distinct gene expression signatures in different cell populations and states. nih.gov While Hoechst 33342 has been shown to alter the expression of certain genes, such as luciferase in transfected cells, this effect appears to be independent of specific promoter sequences, a factor that researchers must consider in their experimental design. nih.gov

Investigating Chromatin Accessibility and Packaging States through Dye Interaction

The fluorescent dye this compound is a valuable tool for investigating the complex organization of DNA within the nucleus, specifically chromatin accessibility and its various packaging states. Chromatin, the condensed structure of DNA and proteins, exists in different compaction levels, which directly correlate with gene activity. This compound's utility stems from its specific binding to the minor groove of DNA, particularly in AT-rich regions. tocris.com The fluorescence of the dye is significantly enhanced upon binding to nuclear chromatin, and this intensity can be quantitatively measured. nih.gov

The state of chromatin packaging, ranging from loosely packed euchromatin to tightly condensed heterochromatin, influences the accessibility of DNA to the dye. Alterations in chromatin structure, such as condensation or decondensation, can be visualized and quantified through changes in this compound fluorescence. For instance, studies have shown that chromatin condensation can be observed through electron microscopy and correlates with changes in fluorescence intensity after staining with a similar Hoechst dye, Hoechst 33342. nih.gov Research has demonstrated that events causing DNA damage can lead to chromatin decondensation, which can be qualitatively observed using Hoechst dyes. biorxiv.org This principle allows researchers to probe the dynamics of chromatin organization in response to various cellular processes and external stimuli.

The relationship between Hoechst dye fluorescence and DNA content is linear under optimal staining conditions, providing a reliable method for estimating cell numbers and proliferation rates based on chromatin content. nih.gov This direct proportionality is fundamental for assays that assess changes in the cell population, which can be indicative of altered chromatin states. The accessibility of chromatin is a critical factor in gene regulation, as it dictates the ability of transcription factors and other nuclear macromolecules to physically interact with DNA. frontlinegenomics.com Methodologies like the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) are used to map genome-wide chromatin accessibility. frontlinegenomics.comnih.gov While this compound itself is not directly used in the sequencing part of ATAC-seq, its role in nuclear staining is crucial for identifying and sorting cell populations for such advanced genomic analyses.

Recent advancements have combined techniques to simultaneously assess chromatin accessibility and its spatial organization. elifesciences.org These methods provide a more comprehensive understanding of how the three-dimensional architecture of the genome influences gene regulation. The ability to distinguish between different chromatin states is essential for these multi-omic approaches.

Key Research Findings on Hoechst Dyes and Chromatin Interaction:

FindingObservationImplication for ResearchReference(s)
Binding Specificity Hoechst dyes bind to the AT-rich regions of the DNA minor groove.Allows for specific staining of nuclear chromatin. tocris.com
Fluorescence Enhancement Fluorescence intensity increases significantly upon binding to DNA.Enables quantification of DNA content and assessment of chromatin state. nih.gov
Chromatin Compaction Changes in chromatin condensation affect dye accessibility and fluorescence.Provides a method to study dynamic changes in chromatin packaging. nih.gov nih.govbiorxiv.org
Linearity A linear relationship exists between cell number and Hoechst fluorescence intensity.Useful for normalizing cell counts in proliferation and cytotoxicity assays. nih.gov
Cell Cycle Effects Prolonged exposure to Hoechst dyes can affect the cell cycle.Highlights the importance of using non-toxic staining procedures for live-cell imaging. nih.gov

Applications in High-Content Screening and Automated Image Analysis for Research

This compound is a cornerstone of high-content screening (HCS) and high-content analysis (HCA), which merge automated fluorescence microscopy with sophisticated image analysis to extract quantitative data from cell populations. fluorofinder.comnih.gov In these applications, this compound serves as a robust nuclear counterstain, enabling automated systems to identify and segment individual nuclei within a large population of cells. nih.gov This automated nuclear identification is the critical first step in most HCS image analysis pipelines, upon which the measurement of other cellular parameters is built. nih.govresearchgate.net

The integration of this compound into HCS workflows facilitates the automated, quantitative analysis of a wide array of cellular and subcellular events. nih.gov By providing a reliable reference point (the nucleus), researchers can measure changes in protein localization, cell morphology, and the expression of other fluorescently labeled markers on a per-cell basis across thousands of samples. fluorofinder.com This technology is a mainstay in drug discovery and cell biology for its ability to generate rich, multi-parametric datasets from physiologically relevant cell models, including 3D spheroids. genedata.comnih.gov

In a typical HCS experiment, cells are treated with various compounds or subjected to genetic perturbations and then stained with a cocktail of fluorescent dyes, with this compound universally included to label the nuclei. diva-portal.org Automated microscopes then capture images from multi-well plates, and specialized software performs a series of analysis steps. nih.govresearchgate.net

Typical Automated Image Analysis Pipeline in HCS:

StepDescriptionRole of this compound
Image Acquisition Automated microscope captures images from multiple channels (e.g., blue for nucleus, green/red for other targets).Provides the signal in the blue channel for nuclear detection.
Image Processing & Segmentation Software identifies the boundaries of each cell and its nucleus.The bright and distinct fluorescence of this compound allows for accurate and reliable segmentation of nuclei. nih.gov
Feature Extraction Quantitative data on various cellular features (e.g., intensity, size, shape, texture) are measured for each identified cell.Nuclear features (size, shape, DNA content/intensity) are directly measured. It also defines the nuclear compartment for measuring the localization of other proteins (nuclear vs. cytoplasmic).
Data Analysis & Interpretation The extracted features are analyzed to identify phenotypic changes or dose-response relationships.Enables the normalization of data to cell number and the exclusion of debris or improperly segmented objects from the analysis.

Methodological Considerations and Optimization in Hoechst 33342 Based Research Protocols

Staining Protocols and Environmental Influences on Research Outcomes

The success of experiments utilizing Hoechst 33342 is critically dependent on the meticulous control of the staining procedure. Factors such as dye concentration, incubation time and temperature, and the composition of the buffer can significantly impact dye uptake, staining intensity, and even cellular health, thereby influencing research outcomes. cornell.edubdbiosciences.com

Concentration Optimization for Specific Cell Types and Experimental Conditions

The optimal concentration of Hoechst 33342 is not universal; it varies significantly depending on the cell type, cell density, and the specific application. thermofisher.combdbiosciences.com Dye uptake is dependent on cellular metabolic rates and membrane characteristics, which differ between cell lines. flowcytometry-embl.de Therefore, empirical determination of the ideal concentration for each experimental system is a critical first step. thermofisher.comflowcytometry-embl.de

For live-cell imaging and flow cytometry, concentrations typically range from 0.5 to 10 µg/mL. stemcell.comflowcytometry-embl.de Lower concentrations (e.g., 5–30 nM) are recommended for extended live-cell imaging to minimize potential phototoxicity and cytotoxicity. aatbio.com For hematopoietic stem cell analysis (side population), a concentration of 5 µg/mL is often used. cornell.edu In contrast, fixed-cell staining protocols may use concentrations in the range of 1-5 µg/mL. bdbiosciences.combdbiosciences.com It is crucial to titrate the dye to find the lowest possible concentration that provides a sufficient signal-to-noise ratio for the specific instrument and cell type, as high concentrations can lead to non-specific staining of other cellular structures. stemcell.com

ApplicationCell Type/ConditionTypical Concentration Range (µg/mL)Key Considerations
Live Cell Cycle Analysis (Flow Cytometry) Various cell lines1 - 10Dye uptake depends on metabolic rate; must be determined empirically. flowcytometry-embl.de
Live Cell Imaging (Microscopy) Adherent cells1 - 5Minimize phototoxicity for long-term studies. lumiprobe.com High concentrations can cause non-specific staining. stemcell.com
Side Population (SP) Analysis Bone marrow cells5Staining is highly sensitive to concentration. cornell.edu
Fixed Cell Nuclear Counterstain Various cell lines1 - 5Ribonuclease treatment is not required due to DNA specificity. bdbiosciences.com
Extended Live Imaging ARPE-19 cells~0.005 - 0.017 (5-30 nM)Low concentrations are crucial to avoid affecting cell vitality and behavior over time. aatbio.com

Incubation Parameters: Temperature, Time, and Cellular Context Effects

Incubation time and temperature are critical parameters that directly influence Hoechst 33342 uptake and staining quality. Because the dye enters live cells via an active transport mechanism, these incubations are typically performed at 37°C. upf.educornell.edu

Incubation times can range from 5 to 120 minutes. thermofisher.comcornell.edu For many cell lines, a 15-60 minute incubation at 37°C is sufficient for cell cycle analysis. flowcytometry-embl.debdbiosciences.com However, for specific applications like identifying side population (SP) cells, which rely on differential dye efflux, incubation times are more stringent and cell-type dependent. For example, an optimal incubation time of 90 minutes has been reported for mouse bone marrow SP cells, while 120 minutes is optimal for human, rhesus, and swine cells. cornell.edu It is essential to maintain a constant and precise temperature during incubation, as fluctuations can alter dye uptake and efflux rates, affecting the resolution of cell populations. cornell.edu Following staining, cells should be kept at 4°C to halt dye efflux and preserve the staining pattern, especially for SP analysis. cornell.edu For fixed cells, a shorter incubation of 5-15 minutes at room temperature is generally sufficient. thermofisher.comlumiprobe.com

ParameterConditionRecommended RangeRationale & Context
Temperature Live Cells37°CRequired for active transport of the dye into the cell. upf.educornell.edu
Fixed CellsRoom TemperatureActive transport is not a factor. thermofisher.com
Post-Staining (Live Cells)4°CTo inhibit further dye efflux and stabilize the staining profile. cornell.edu
Time Live Cell Cycle Analysis15 - 60 minSufficient for most cell types to achieve equilibrium. flowcytometry-embl.debdbiosciences.com
Fixed Cell Staining5 - 15 minRapid nuclear access in permeabilized cells. thermofisher.com
Side Population (SP) Analysis90 - 120 minLonger, precisely controlled time is critical for differential efflux. cornell.edu

Effects of Buffer Composition and Osmolarity on Dye Uptake and Retention

The composition of the buffer used for staining and washing can affect dye solubility, uptake, and fluorescence. Hoechst 33342 stock solutions are typically prepared in distilled water, as the dye has poor solubility and may precipitate in phosphate-buffered saline (PBS) at high concentrations. flowcytometry-embl.dethermofisher.com However, for final working solutions, balanced salt solutions like Hank's Balanced Salt Solution (HBSS) or PBS are commonly used. cornell.edubiotium.com

For live-cell applications, staining is often performed directly in complete culture medium, which helps maintain physiological conditions. upf.educornell.edu Buffers should be maintained at a physiological pH of around 7.2-7.4, as the fluorescence intensity of Hoechst dyes can be pH-dependent. wikipedia.orgaatbio.com The presence of serum (e.g., 2% Fetal Calf Serum) and buffers like HEPES in the staining medium can help maintain cell viability and ensure consistent staining for sensitive applications like SP analysis. cornell.edu While washing steps can reduce background fluorescence from unbound dye, they are not always necessary and may be omitted, especially in flow cytometry where analysis can be performed in the presence of the dye. upf.edubdbiosciences.com

Instrument Calibration and Data Acquisition in Flow Cytometry

Proper instrument setup and calibration are paramount for acquiring accurate and reproducible data in flow cytometry experiments involving Hoechst 33342. This includes managing spectral overlap in multicolor panels and selecting the appropriate lasers and filters for excitation and detection.

Compensation Strategies for Multi-Color Staining with Hoechst 33342

When Hoechst 33342 is used with other fluorophores, spectral overlap can occur, where the emission of one dye "spills over" into the detector intended for another. protilatky.cz Hoechst 33342, with its broad emission spectrum peaking around 461 nm, can spill into detectors for green fluorophores like FITC or GFP. thermofisher.commdpi.com Furthermore, due to its brightness, significant signal can sometimes be detected even in far-red channels. cornell.edu

To correct for this, a process called compensation must be performed. protilatky.cz This requires preparing single-stained controls for each fluorophore in the panel, including Hoechst 33342. utoronto.ca These controls allow the flow cytometer software to calculate the percentage of spectral overlap and subtract it from the appropriate channels. protilatky.cz It is critical that the compensation controls are treated under the same conditions as the experimental samples and that the positive control population is at least as bright as any expected in the experiment. protilatky.cz Fluorescence Minus One (FMO) controls are also highly recommended to accurately set gates for positive populations, especially when dealing with spillover that can create "spreading" of the data.

Optimal Laser Excitation and Emission Filter Selection for Research Accuracy

Hoechst 33342 is excited by ultraviolet (UV) light, with an excitation maximum around 350-355 nm. aatbio.commiltenyibiotec.com Therefore, flow cytometers equipped with a UV laser (e.g., 355 nm) are ideal. cornell.edumiltenyibiotec.com Violet lasers (405 nm) can also excite the dye effectively. miltenyibiotec.commiltenyibiotec.com The choice of laser power can also be important; for resolving SP cells, a relatively high UV laser power of 50-100 mW has been found to yield the best signal resolution. cornell.edu

The fluorescence emission of DNA-bound Hoechst 33342 peaks at approximately 461 nm. wikipedia.orgaatbio.com For detection, a bandpass filter centered around this wavelength, such as a 450/20 BP or a standard DAPI filter, is typically used for the primary "blue" signal. thermofisher.comcornell.edu When performing SP analysis, which relies on a dual-wavelength emission profile, a second detector is used to measure the dye's emission in the red spectrum, often using a 675 nm long-pass filter. cornell.edu This dual-wavelength analysis allows for the separation of the low-fluorescence SP cells from the main population. cornell.edu Careful selection of dichroic mirrors and filters is necessary to efficiently separate the emission wavelengths and direct them to the appropriate detectors. cornell.edu

ParameterRecommendationRationale & Details
Excitation Laser UV Laser (~350-364 nm) or Violet Laser (405 nm)Matches the excitation maximum of Hoechst 33342 for efficient fluorescence. cornell.edumiltenyibiotec.commiltenyibiotec.com
Laser Power (UV) 50 - 100 mWHigher power can improve resolution and signal for demanding applications like SP analysis. cornell.edu
Primary Emission Filter (Blue) ~450/20 BP or ~460 nmCaptures the peak emission of DNA-bound dye for cell cycle and nuclear visualization. cornell.edu DAPI filter sets are often compatible. thermofisher.com
Secondary Emission Filter (Red for SP) >675 nm Long Pass (LP)Used in SP analysis to detect the secondary emission property of the dye, enabling separation of the SP fraction. cornell.edu
Dichroic Mirrors e.g., 610 DMSPUsed to separate the blue and red emission wavelengths and direct them to their respective photomultiplier tubes (PMTs). cornell.edu

Gating Strategies and Data Analysis for Cell Cycle and Apoptosis Profiling

Hoechst 33342 is a cell-permeant DNA stain that is widely used in flow cytometry to analyze the distribution of cells throughout the cell cycle and to identify apoptotic cells. thermofisher.comlumiprobe.com The fluorescence intensity of Hoechst 33342 is directly proportional to the DNA content of a cell, allowing for the differentiation of cells in various phases of the cell cycle. nih.govrevvity.com

Cell Cycle Analysis:

A typical cell cycle analysis using Hoechst 33342 will produce a histogram with distinct peaks representing cells in the G0/G1, S, and G2/M phases.

G0/G1 Phase: These cells have a normal diploid (2N) DNA content and will appear as the first major peak on the fluorescence histogram. revvity.combio-rad-antibodies.com

S Phase: Cells in the S phase are actively synthesizing DNA, and their DNA content will be between 2N and 4N. This results in a broader, intermediate region of fluorescence intensity between the G0/G1 and G2/M peaks. bio-rad-antibodies.comnih.gov

G2/M Phase: These cells have a tetraploid (4N) DNA content, having completed DNA replication, and will form the second major peak on the histogram with approximately twice the fluorescence intensity of the G0/G1 peak. revvity.combio-rad-antibodies.com

To distinguish quiescent (G0) cells from cycling (G1) cells, Hoechst 33342 is often used in combination with Pyronin Y, an RNA-specific stain. nih.govspringernature.com G0 cells have the same DNA content as G1 cells but a lower RNA content. springernature.comnih.gov Therefore, by plotting Hoechst 33342 fluorescence (DNA content) against Pyronin Y fluorescence (RNA content), four main populations can be resolved: G0, G1, S, and G2/M. nih.govmdpi.com

Apoptosis Profiling:

During apoptosis, or programmed cell death, nuclear DNA is cleaved into smaller fragments. bio-rad-antibodies.com This process can be detected using Hoechst 33342 in a "sub-G1" assay. bio-rad-antibodies.com

Apoptotic Cells (Sub-G1): Apoptotic cells will have a fractional DNA content (less than 2N) due to DNA fragmentation. bio-rad-antibodies.combio-rad-antibodies.com On a DNA content histogram, these cells will appear as a distinct peak to the left of the G0/G1 peak, often referred to as the "sub-G1" peak. bio-rad-antibodies.com

For more detailed apoptosis analysis, Hoechst 33342 can be combined with other viability dyes like Propidium (B1200493) Iodide (PI). washington.edunih.gov PI is a membrane-impermeant dye that only enters cells with compromised plasma membranes, a characteristic of late apoptotic or necrotic cells. nih.gov

Live Cells: Hoechst 33342 positive, PI negative. washington.edu

Early Apoptotic Cells: Can sometimes be identified by changes in Hoechst 33342 staining patterns, such as condensed, brightly stained nuclei, while remaining PI negative. thermofisher.comlumiprobe.com

Late Apoptotic/Necrotic Cells: Hoechst 33342 positive, PI positive. nih.gov

Gating Strategies Summary:

Analysis TypeMarker 1Marker 2PopulationGating Description
Cell Cycle Hoechst 33342-G0/G1First major peak on DNA content histogram.
SRegion between G0/G1 and G2/M peaks.
G2/MSecond major peak, ~2x fluorescence of G0/G1.
Cell Cycle (G0/G1) Hoechst 33342Pyronin YG0Low RNA content within the G0/G1 DNA peak.
G1High RNA content within the G0/G1 DNA peak.
Apoptosis Hoechst 33342-ApoptoticSub-G1 peak (fluorescence < G0/G1).
Viability Hoechst 33342Propidium IodideLiveHoechst positive, PI negative.
Dead/Late ApoptoticHoechst positive, PI positive.

Image Processing and Quantitative Analysis in Microscopy

Following image acquisition of Hoechst 33342-stained specimens, various image processing and analysis techniques are employed to extract meaningful quantitative data.

Image Deconvolution and Artifact Reduction Techniques

Fluorescence microscopy images can suffer from artifacts such as out-of-focus blur and noise, which can obscure details and affect the accuracy of quantitative measurements. arxiv.orgzeiss.com

Image Deconvolution:

Deconvolution is a computational method used to remove the blurring effect caused by the microscope's optics. researchgate.netnih.gov It reassigns out-of-focus light back to its point of origin, thereby increasing image contrast and resolution. researchgate.net This technique is particularly valuable for thick specimens where out-of-focus light is a significant problem. nih.gov Deconvolution algorithms can be applied to image stacks (a series of images taken at different focal planes) to generate a sharper, more accurate three-dimensional representation of the sample. zeiss.comresearchgate.net

Artifact Reduction:

Several other artifacts can affect the quality of Hoechst 33342 images:

Photoconversion: Upon exposure to UV light, Hoechst dyes can be photoconverted into forms that emit green or even red fluorescence. biotium.comnih.govmdpi.com This can lead to signal bleed-through into other fluorescence channels, creating false co-localization signals. biotium.com To mitigate this, it is recommended to image other fluorescent channels before the UV channel or to move to an unexposed area of the sample. biotium.com

Motion Artifacts: In live-cell imaging, movement of the specimen during image acquisition can cause blurring and distortion. tandfonline.com Digital image registration and stabilization algorithms can be used to correct for these motion artifacts in a time-series of images. tandfonline.com

Uneven Staining: Inhomogeneous fluorescence within a sample can pose challenges for background correction algorithms. zeiss.com Careful optimization of staining protocols is crucial to ensure even dye distribution.

Automated Nuclear Segmentation and Feature Extraction for High-Throughput Analysis

For high-throughput screening (HTS) applications, manual analysis of large numbers of images is impractical. Automated image analysis pipelines are therefore essential. core.ac.uknih.gov

Automated Nuclear Segmentation:

The first step in automated analysis is typically nuclear segmentation, which is the process of identifying and outlining the boundaries of individual nuclei in an image. core.ac.ukmdpi.com This is often achieved by applying an intensity threshold to the Hoechst 33342 signal, as the dye preferentially stains the nuclei, creating a high contrast between the nuclei and the background. nih.govcore.ac.uk Algorithms can then be used to separate touching or overlapping nuclei and define each nucleus as a distinct region of interest (ROI). nih.gov

Feature Extraction:

Once the nuclei are segmented, a wide range of quantitative features can be extracted for each nucleus, including:

Morphological Features: Size, shape, and texture of the nucleus. core.ac.uk

Intensity Features: Mean and integrated fluorescence intensity. nih.gov

Positional Features: Location of the nucleus within the image or relative to other cells.

These features can be used to classify cells, for example, identifying cells with condensed, pyknotic nuclei characteristic of apoptosis. thermofisher.com In HTS, these extracted features are used to score the effects of different treatments or compounds on a cell population. nih.gov

Quantitative Fluorescence Intensity Measurements for DNA Content Assessment

A key application of Hoechst 33342 is the quantification of cellular DNA content, which is based on the principle that the dye's fluorescence intensity is proportional to the amount of DNA it is bound to. nih.govnih.gov

Measurement Principles:

To accurately assess DNA content, the integrated nuclear fluorescence is measured for each cell. nih.gov This is the sum of the fluorescence intensities of all pixels within the segmented nucleus. This measurement is more robust than using the mean fluorescence intensity, as it accounts for variations in nuclear size. nih.gov

Correlation with Cell Cycle:

The integrated fluorescence intensity directly correlates with the cell's position in the cell cycle:

G0/G1 cells will have a baseline level of integrated fluorescence (2N DNA content).

G2/M cells will have approximately double the integrated fluorescence of G0/G1 cells (4N DNA content). revvity.com

S phase cells will have intermediate fluorescence intensities as they replicate their DNA. revvity.com

By plotting the integrated fluorescence intensity of a population of cells in a histogram, the distribution of cells in the different phases of the cell cycle can be determined. nih.gov This method has been validated by comparison with flow cytometry data. nih.gov

Fluorescence Intensity and Cell Cycle Phase:

Cell Cycle PhaseDNA ContentRelative Integrated Fluorescence Intensity
G0/G12N1x
S>2N and <4N1x - 2x
G2/M4N2x
Apoptotic (Sub-G1)<2N<1x

Comparative Analysis with Alternative Nucleic Acid Probes in Research

Differentiating Features from DAPI and Ethidium Bromide in Research Contexts

Hoechst 33377, 4',6-diamidino-2-phenylindole (DAPI), and Ethidium Bromide (EtBr) are all DNA-binding dyes, but they possess distinct characteristics that make them suitable for different research applications.

This compound vs. DAPI: Both this compound and DAPI are minor groove-binding dyes with a preference for adenine-thymine (A-T) rich regions of DNA. geeksforgeeks.orgbiotium.comlumiprobe.com They exhibit minimal fluorescence in solution and become brightly fluorescent upon binding to DNA, which allows for staining without a wash step. biotium.com Both are excited by ultraviolet (UV) light and emit blue fluorescence. geeksforgeeks.orgbiotium.com A key distinction is their cell permeability. Hoechst dyes, including 33377, are generally more cell-permeant and less toxic than DAPI, making them a preferred choice for staining living cells. biotium.comstackexchange.combiomol.comaatbio.com DAPI, on the other hand, is less membrane-permeant and is more commonly used for fixed and permeabilized cells. biotium.comstackexchange.com However, at higher concentrations, DAPI can also enter living cells. stackexchange.com Spectrally, DAPI is more efficiently excited at 405 nm compared to Hoechst, which can be an important consideration for instruments with 405 nm lasers. stackexchange.com While Hoechst dyes may be brighter in some applications, DAPI is generally considered more photostable. thermofisher.com

This compound vs. Ethidium Bromide: Ethidium Bromide is an intercalating agent that inserts itself between the base pairs of double-stranded DNA. thermofisher.com Unlike this compound and DAPI, EtBr shows little to no sequence preference. thermofisher.com A significant difference is that EtBr is not permeable to the membranes of live cells, limiting its use to fixed or dead cells, or for staining DNA in applications like agarose (B213101) gel electrophoresis. biomol.comaatbio.com EtBr experiences a roughly 20-fold increase in brightness upon binding to DNA and emits orange fluorescence when excited by UV light. biomol.com In contrast, this compound exhibits an approximately 30-fold increase in fluorescence upon binding. biomol.com

Table 1: Comparison of this compound, DAPI, and Ethidium Bromide

Feature This compound DAPI Ethidium Bromide
Binding Mechanism Minor groove binding (A-T rich) geeksforgeeks.orglumiprobe.com Minor groove binding (A-T rich) geeksforgeeks.org Intercalation thermofisher.com
Cell Permeability Permeable to live cells stackexchange.combiomol.com Generally requires fixation/permeabilization stackexchange.com Impermeable to live cells biomol.com
Primary Application Live and fixed cell staining lumiprobe.com Fixed cell staining biotium.com Agarose gel staining, dead cell staining biomol.com
Excitation (max) ~350 nm aatbio.com ~358 nm geeksforgeeks.org ~300 nm biomol.com
Emission (max) ~461 nm aatbio.com ~461 nm geeksforgeeks.org ~605 nm biomol.com
Toxicity Lower cytotoxicity biomol.com More toxic than Hoechst biotium.com Mutagenic aatbio.com

Advantages and Disadvantages Relative to Propidium (B1200493) Iodide for Cell Cycle and Viability Analysis

Propidium Iodide (PI) is a fluorescent intercalating agent that is commonly used in flow cytometry for cell cycle and viability analysis.

Advantages of this compound over Propidium Iodide:

Live Cell Staining: The most significant advantage of this compound is its ability to permeate the membranes of living cells. biocompare.comresearchgate.net This allows for the analysis of the cell cycle in viable, unfixed cell populations. uni-muenchen.de In contrast, PI is membrane-impermeable and can only enter cells with compromised membranes, making it a marker for dead cells. sigmaaldrich.comrevvity.comnih.gov

Multiplexing with other Dyes: this compound's blue fluorescence allows for easy multiplexing with other fluorescent probes that emit in the green, yellow, or red spectra, such as those used for immunophenotyping. mdpi.comtaylorandfrancis.com

Disadvantages of this compound relative to Propidium Iodide:

UV Excitation: this compound requires excitation with UV light, which can be phototoxic to cells, especially with repeated exposure. This can limit its use in long-term live-cell imaging studies. biocompare.commdpi.com

Potential for Inaccurate Viability Assessment: While this compound can identify all nucleated cells, it does not distinguish between live and dead cells on its own. revvity.com Therefore, for viability assays, it is often used in conjunction with a dye like PI, which specifically labels dead cells. sigmaaldrich.comrevvity.comnih.gov Some studies have shown that viability estimated by the Hoechst/PI dual staining method can overestimate the clonogenicity of cells after certain treatments compared to colony formation assays. nih.gov

Cell Cycle Analysis: For cell cycle analysis, both this compound and PI can be used to stain DNA and provide a profile of cells in G0/G1, S, and G2/M phases based on DNA content. qmul.ac.uk However, PI staining for cell cycle analysis typically requires cell fixation (often with ethanol) and treatment with RNase to remove RNA, as PI also stains RNA. uni-muenchen.deqmul.ac.uk The ability to use this compound on live cells offers an advantage for studying cell cycle dynamics without the need for fixation. biocompare.com

Table 2: this compound vs. Propidium Iodide for Cell Analysis

Feature This compound Propidium Iodide (PI)
Live Cell Staining Yes biocompare.comresearchgate.net No sigmaaldrich.comrevvity.com
Cell Viability Assessment Stains all nucleated cells (live and dead) revvity.com Stains only dead cells sigmaaldrich.comrevvity.com
Cell Cycle Analysis Can be used on live or fixed cells uni-muenchen.deqmul.ac.uk Requires cell fixation and RNase treatment uni-muenchen.deqmul.ac.uk
Excitation UV (~350 nm) aatbio.com Blue/Green lasers (~488 nm) uni-muenchen.deqmul.ac.uk
Toxicity UV excitation can be phototoxic biocompare.commdpi.com The dye itself is excluded from live cells sigmaaldrich.com

Novel and Emerging DNA Stains and their Synergistic or Alternative Research Applications

The field of fluorescent probes is continually evolving, with new stains being developed to overcome the limitations of traditional dyes.

Safer Gel Stains: In response to the mutagenic nature of Ethidium Bromide, safer alternatives for gel electrophoresis have been developed. These include stains like Novel Juice and SYBR™ Safe DNA gel stain, which are designed to be less mutagenic and have a lower environmental impact. researchgate.netthermofisher.com Novel Juice is a non-mutagenic reagent that allows for immediate visualization of DNA bands under blue light or UV illumination. researchgate.netantibodies.com

Live-Cell Imaging Probes: For live-cell imaging, new probes are being designed with improved properties such as enhanced photostability, lower cytotoxicity, and excitation at longer wavelengths to minimize phototoxicity. mpg.de The SYTO™ family of dyes includes cell-permeant stains available in a range of colors, offering flexibility for multicolor imaging experiments. thermofisher.com SiR-Hoechst is a derivative designed for super-resolution microscopy. rsc.org

Specific DNA Structure Probes: Researchers are also developing probes that can specifically recognize and visualize non-canonical DNA structures, such as G-quadruplexes and i-motifs, which are believed to play roles in various cellular processes. acs.org For example, IMCC-6 is a fluorescent probe designed to specifically detect DNA i-motif structures within cells. acs.org

RNA-Specific Probes: While many dyes bind to both DNA and RNA, there is a growing interest in developing probes that are highly specific for RNA. Acridine orange is a classic dye that can differentiate between DNA (green fluorescence) and RNA (red fluorescence). thermofisher.com SYTO™ RNASelect is a green fluorescent stain that selectively labels RNA in both live and fixed cells. expertcytometry.com

These novel stains can be used synergistically with this compound. For instance, a researcher could use this compound to label the nuclei of live cells and a far-red emitting probe to visualize a specific protein or organelle, taking advantage of the distinct spectral properties of each dye.

Strategic Selection of Fluorescent Probes for Specific Research Objectives

The choice of a fluorescent probe should be guided by the specific goals of the experiment.

For live-cell imaging, particularly for long-term studies, a probe with low cytotoxicity and excitation at longer wavelengths is preferable to minimize phototoxicity. mdpi.com this compound is a good choice for short-term live-cell imaging, but for extended imaging, alternatives like the SYTO dyes or far-red probes like DRAQ5 might be more suitable. thermofisher.comexpertcytometry.com

For cell cycle analysis in live cells, this compound is a strong candidate due to its cell permeability. biocompare.com If using fixed cells, both this compound and PI can be used, but PI requires RNase treatment. qmul.ac.uk

For viability assays, a combination of a membrane-permeant dye that stains all cells (like this compound) and a membrane-impermeant dye that stains only dead cells (like PI) is a common and effective strategy. sigmaaldrich.comnih.gov

For multiplexing experiments, the spectral properties of the chosen probes are critical. This compound, with its blue fluorescence, is compatible with a wide range of other fluorophores that emit in the green, red, and far-red regions of the spectrum. mdpi.comresearchgate.net

When studying specific DNA sequences or structures, specialized probes designed to bind to those targets, such as A-T or G-C rich regions, or non-canonical structures like G-quadruplexes, should be considered. acs.orgillinois.edu

Ultimately, the optimal choice of a fluorescent probe requires careful consideration of the experimental system, the instrumentation available, and the specific biological question being addressed.

Limitations and Future Directions in Hoechst 33342 Utilizing Research

Methodological Constraints and Potential Artifacts in Research Data Interpretation

The utility of Hoechst 33342 is tempered by several methodological challenges that can introduce artifacts and variability into experimental results. These include issues with cell permeability, staining consistency, and the influence of cellular processes on dye behavior.

A primary limitation of Hoechst 33342 is the variability in its permeability across different cell types and even within a single cell population. psu.edu The dye's ability to cross the cell membrane is influenced by the lipophilic nature of its additional ethyl group, which generally enhances cell permeability compared to its counterpart, Hoechst 33258. mdpi.comstemcell.comlumiprobe.com However, this permeability is not uniform. For instance, in some in vivo imaging applications and thick tissues, the smaller DAPI molecule can stain viable cells more effectively due to better diffusion compared to the larger Hoechst 33342. stackexchange.com

This differential uptake can lead to staining heterogeneity, where cells within the same population display varying fluorescence intensities that may not solely reflect differences in DNA content. psu.edubiologists.com Such heterogeneity can complicate the interpretation of data in applications like cell cycle analysis and side population studies, which rely on precise fluorescence measurements. psu.edu Furthermore, factors like the duration of incubation and the specific cell type can affect staining intensity. thermofisher.com It has also been noted that UV exposure can photoconvert Hoechst dyes into forms that emit green and red fluorescence, potentially leading to imaging artifacts in multicolor experiments. biotium.com

The accumulation of Hoechst 33342 within a cell is not a passive process and is significantly influenced by the cell's metabolic state and the activity of efflux pumps. plos.orgnih.gov Hoechst 33342 is a known substrate for several multidrug resistance (MDR) transporters, including P-glycoprotein (P-gp) and ABCG2. nih.gov Cells that express high levels of these transporters, such as stem cells and some cancer cells, can actively extrude the dye. researchgate.netpnas.org This efflux mechanism is the basis for the "side population" (SP) analysis, a technique used to identify and isolate stem cells. researchgate.netpnas.orgnih.gov

However, this active transport can also be a source of experimental variability. For example, the transporter LmrP in Lactococcus lactis has been shown to actively accumulate Hoechst 33342, contrary to the expected efflux, demonstrating that the dye's interaction with transporters can be complex and cell-type specific. plos.orgnih.gov The activity of these pumps can be influenced by various factors, leading to changes in dye accumulation that are independent of DNA content. This can complicate the interpretation of fluorescence data, particularly in studies where cellular metabolism or drug resistance is a variable. oup.comresearchgate.net

Variability in Cell Permeability and Staining Heterogeneity

Integration with Emerging Omics Technologies for Systems Biology Research

The ability of Hoechst 33342 to stain the nuclei of live cells makes it a valuable tool for integration with emerging "omics" technologies in the field of systems biology. nih.govmdpi.com High-content imaging, which often utilizes Hoechst 33342 for nuclear segmentation, can be combined with transcriptomics, proteomics, and metabolomics to generate rich, multi-layered datasets from single cells. biologists.comnih.govhelsinki.fi

For example, in "Cell Painting" assays, Hoechst 33342 is used to label the nucleus, providing a crucial landmark for the morphological profiling of single cells at a large scale. nih.gov This allows researchers to correlate changes in cell morphology with molecular profiles, providing a more holistic understanding of cellular responses to various stimuli. The integration of Hoechst 33342-based imaging with single-cell sequencing technologies, such as iSCseq, enables the connection of spatial information within a cell to its genomic and transcriptomic output. biorxiv.org This powerful combination allows for the investigation of how subcellular organization influences gene expression and cellular function.

Unexplored Research Avenues and Potential for Novel Applications of Hoechst 33342

Despite its long history of use, Hoechst 33342 continues to find new applications and presents opportunities for further research. One promising area is the development of Hoechst-based composite probes. mdpi.comresearchgate.net By conjugating Hoechst 33342 to other molecules, its DNA-targeting properties can be harnessed to deliver drugs or other probes specifically to the nucleus. researchgate.net

The unique interactions of Hoechst 33342 with different DNA structures also warrant further investigation. For example, its fluorescence is enhanced when bound to supercoiled DNA compared to relaxed DNA, a property that could be exploited to study DNA topology in living cells. Additionally, the quenching of Hoechst 33342 fluorescence by bromodeoxyuridine (BrdU) provides a method for studying cell-cycle progression. lumiprobe.com

The surprising discovery of active influx of Hoechst 33342 by the LmrP transporter suggests that our understanding of its interactions with cellular machinery is incomplete. plos.org Further exploration of these interactions could reveal new insights into transporter function and potentially lead to the development of novel strategies for targeting drugs to specific cell types. The continued refinement of imaging techniques and the development of new analytical methods will undoubtedly unlock even more applications for this versatile fluorescent dye.

Q & A

Q. What critical factors should researchers consider when selecting Hoechst 33377 concentration for nuclear staining in live-cell versus fixed-cell assays?

Methodological Answer:

  • Begin with literature-reported ranges (e.g., 0.1–10 µg/mL) and perform dose-response experiments to balance signal intensity with cytotoxicity. For live-cell imaging, use lower concentrations (≤1 µg/mL) and shorter incubation times (5–20 minutes) to minimize membrane disruption. For fixed cells, validate permeabilization efficiency (e.g., Triton X-100 concentration) to ensure dye accessibility .
  • Include viability assays (e.g., propidium iodide exclusion or MTT tests) to assess cytotoxicity thresholds. Reference protocols from peer-reviewed studies using similar cell lines .

Q. How does buffer pH affect this compound fluorescence intensity, and how can this be standardized across experiments?

Methodological Answer:

  • Hoechst dyes exhibit pH-dependent fluorescence; maintain staining buffers at pH 7.4 (±0.2) for consistent results. Use phosphate-buffered saline (PBS) with verified pH calibration.
  • For experiments under varying pH conditions (e.g., lysosomal studies), include internal controls (e.g., cells stained at standard pH) and validate using fluorescence spectrophotometry .

Q. What validation steps are essential to confirm this compound staining specificity in heterogeneous cell populations?

Methodological Answer:

  • Perform co-staining with alternative DNA dyes (e.g., DAPI) to confirm nuclear localization. Use RNase treatment to rule out RNA binding, as Hoechst dyes may weakly bind RNA at high concentrations.
  • For primary cells or tissues, validate with negative controls (e.g., unstained cells, dye-only samples) and quantify fluorescence intensity using image analysis software (e.g., ImageJ) to establish signal thresholds .

Advanced Research Questions

Q. How should researchers systematically address inconsistent this compound staining results across experimental replicates?

Methodological Answer:

  • Conduct a root-cause analysis:
  • Technical variability: Check dye batch consistency, storage conditions (-20°C, light-protected), and preparation methods (e.g., avoiding freeze-thaw cycles) .
  • Biological variability: Standardize cell culture conditions (confluence, passage number) and fixation protocols (e.g., paraformaldehyde concentration, fixation time).
  • Use statistical tools (e.g., coefficient of variation analysis) to quantify variability and refine protocols .

Q. What experimental designs can differentiate DNA content changes from dye accessibility artifacts in cell cycle analysis using this compound?

Methodological Answer:

  • Apply the PICOT framework (Population, Intervention, Comparator, Outcome, Timing) :
  • Population: Use isogenic cell lines to minimize genetic variability.
  • Intervention: Compare untreated vs. drug-treated cells (e.g., cell cycle inhibitors).
  • Comparator: Include flow cytometry with propidium iodide for DNA content validation.
  • Outcome: Quantify cell cycle phase distribution using multiple methods (e.g., flow cytometry vs. imaging).
  • Timing: Assess staining kinetics at multiple timepoints.
    • Perform nuclear membrane integrity assays (e.g., lamin B1 immunostaining) to confirm dye accessibility .

Q. Which advanced imaging techniques optimize this compound signal resolution in multicolor fluorescence experiments?

Methodological Answer:

  • Spectral unmixing: Use confocal microscopy with linear unmixing algorithms to separate overlapping emissions (e.g., this compound vs. FITC).
  • Time-gated imaging: Leverage time-resolved fluorescence to reduce autofluorescence in tissue samples.
  • Validate compatibility with other fluorophores using excitation/emission matrices and reference spectral overlap databases .

Data Analysis & Reporting

Q. How should researchers statistically analyze this compound staining intensity variability in quantitative studies?

Methodological Answer:

  • Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For time-series data, use mixed-effects models to account for intra-experiment correlations.
  • Report raw fluorescence values, normalization methods (e.g., background subtraction), and software parameters (e.g., exposure time, gain) in the Methods section to ensure reproducibility .

Q. What are the best practices for documenting this compound protocols in manuscripts to meet journal standards?

Methodological Answer:

  • Follow Beilstein Journal of Organic Chemistry guidelines :
  • Describe dye preparation, staining duration, and wash steps in the Experimental section.
  • For complex protocols (e.g., live-cell time-lapse), provide step-by-step details in Supporting Information.
  • Cite peer-reviewed studies using this compound in similar applications and disclose any protocol modifications .

Troubleshooting & Innovation

Q. What strategies mitigate this compound photobleaching during prolonged imaging sessions?

Methodological Answer:

  • Use antifade reagents (e.g., SlowFade™) and minimize light exposure with hardware-based solutions (e.g., LED illumination with <1% intensity).
  • For super-resolution microscopy, optimize mounting media refractive index to reduce laser-induced damage .

Q. How can researchers leverage this compound in emerging applications like 3D organoid imaging or spatial transcriptomics?

Methodological Answer:

  • Adapt clearing protocols (e.g., CUBIC) for 3D samples to enhance dye penetration. Validate staining depth using z-stack imaging.
  • Combine with barcoded oligonucleotides in spatial transcriptomics to correlate nuclear morphology with gene expression, ensuring dye-RNA crosslinking is minimized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.